molecular formula C25H28N2O2 B4331847 N,N'-9H-fluorene-2,7-diyldicyclopentanecarboxamide

N,N'-9H-fluorene-2,7-diyldicyclopentanecarboxamide

Cat. No.: B4331847
M. Wt: 388.5 g/mol
InChI Key: CTKLVKMXUJDWJF-UHFFFAOYSA-N
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Description

N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide: is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with cyclopentanecarboxamide groups at the 2 and 7 positions. Fluorene derivatives are known for their applications in organic electronics, photonics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,7-dibromo-9H-fluorene.

    Cyclopentanecarboxamide Formation: The dibromo compound undergoes a substitution reaction with cyclopentanecarboxamide under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorene-based alcohols.

Scientific Research Applications

Chemistry: N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials for organic electronics and photonics.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a scaffold for the development of new pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for applications in optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): This compound is similar in structure but has different substituents, leading to distinct properties and applications.

    Poly(9,9-di-n-octylfluorenyl-2,7-diyl): A polymeric derivative with applications in light-emitting devices.

Uniqueness: N,N’-9H-fluorene-2,7-diyldicyclopentanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

N-[7-(cyclopentanecarbonylamino)-9H-fluoren-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-24(16-5-1-2-6-16)26-20-9-11-22-18(14-20)13-19-15-21(10-12-23(19)22)27-25(29)17-7-3-4-8-17/h9-12,14-17H,1-8,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKLVKMXUJDWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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